N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide is a complex organic compound with a molecular formula of C27H27N3O3. This compound is characterized by its unique structure, which includes a naphthyl group, an acrylamide moiety, and a cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the acrylamide moiety: This step involves the reaction of 1-naphthylamine with acryloyl chloride in the presence of a base such as triethylamine to form 3-(1-naphthyl)acrylamide.
Hydrazine coupling: The acrylamide derivative is then reacted with hydrazine hydrate to form the hydrazino derivative.
Cyclopropanecarboxamide formation: The final step involves the reaction of the hydrazino derivative with 4-isocyanatocyclopropanecarboxamide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide: Similar structure but with a propanamide group instead of a cyclopropanecarboxamide group.
N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide: Similar structure but with a cyclohexanecarboxamide group instead of a cyclopropanecarboxamide group.
Uniqueness
N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[4-[[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]carbamoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C24H21N3O3/c28-22(15-12-17-6-3-5-16-4-1-2-7-21(16)17)26-27-24(30)19-10-13-20(14-11-19)25-23(29)18-8-9-18/h1-7,10-15,18H,8-9H2,(H,25,29)(H,26,28)(H,27,30)/b15-12+ |
InChI Key |
CBNHUHZNVOYYJG-NTCAYCPXSA-N |
Isomeric SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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